1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the pyrrolidinone ring through cyclization reactions.
- Introduction of the dimethylaminoethyl group via alkylation.
- Incorporation of the fluorophenyl group through electrophilic aromatic substitution.
- Addition of the hydroxy group through hydroxylation reactions.
- Attachment of the benzoyl group via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution at the dimethylaminoethyl group.
Addition: Addition reactions at the double bond in the prop-2-en-1-yloxy group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols.
Addition: Use of electrophiles such as halogens or hydrogen halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of “1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(dimethylamino)ethyl]-5-(2-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
- 1-[2-(dimethylamino)ethyl]-5-(2-bromophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of “1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one” lies in its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the fluorophenyl group, for example, could enhance its stability and bioavailability compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H27FN2O4 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H27FN2O4/c1-5-14-32-17-10-11-18(16(2)15-17)23(29)21-22(19-8-6-7-9-20(19)26)28(13-12-27(3)4)25(31)24(21)30/h5-11,15,22,29H,1,12-14H2,2-4H3/b23-21+ |
InChI Key |
LDYQBQQMHLXSBB-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.